(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride . The nomenclature follows these conventions:
- Parent chain : A three-carbon propanol backbone (propan-1-ol) serves as the base structure.
- Substituents :
- An amino group (-NH~2~) at position 3.
- A 5-fluoro-2-methylphenyl group attached to the same carbon (C3).
- Stereochemical descriptor : The (S) configuration denotes the spatial arrangement of substituents around the chiral center.
- Salt designation : The hydrochloride salt is indicated by appending "hydrochloride" to the base name.
The systematic name emphasizes the compound’s stereochemistry, functional groups, and ionic form, ensuring unambiguous identification in chemical literature.
Molecular Geometry and Stereochemical Configuration
The molecule exhibits a tetrahedral geometry at the chiral carbon (C3), with the following substituents:
- Amino group (-NH~2~) : Highest priority due to the nitrogen atom’s atomic number.
- 5-Fluoro-2-methylphenyl group : Aromatic ring with fluorine at position 5 and methyl at position 2.
- Hydroxyl-bearing chain (-CH~2~CH~2~OH) : Extends from C3 to the terminal hydroxyl group.
- Hydrogen atom : Lowest priority substituent.
The (S) configuration is determined using the Cahn-Ingold-Prelog rules:
- Priority order: NH~2~ > C~6~H~4~FCH~3~ > CH~2~CH~2~OH > H.
- The spatial arrangement of these groups results in a counterclockwise (levorotatory) orientation, corresponding to the S-enantiomer.
The SMILES notation CC1=C(C=C(C=C1)F)C(CCO)N.Cl explicitly encodes the connectivity and stereochemistry.
Crystallographic Analysis and Unit Cell Parameters
As of the latest available data, crystallographic studies for (S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride have not been published in the reviewed sources. However, analogous compounds provide insights into potential structural features:
| Parameter | Representative Value (Analogous Compounds) |
|---|---|
| Crystal system | Triclinic (common for chiral salts) |
| Space group | P1̄ (no. 2) |
| Unit cell dimensions | a ≈ 8.1 Å, b ≈ 10.2 Å, c ≈ 11.6 Å |
| Angles | α ≈ 76°, β ≈ 78°, γ ≈ 74° |
| Volume | ~890 ų |
These values, derived from structurally related cadmium complexes, suggest that the hydrochloride salt may adopt a similar packed arrangement due to hydrogen bonding between the ammonium (-NH~3~⁺) and chloride (Cl⁻) ions.
Comparative Structural Analysis with Enantiomeric Counterpart
The (R)-enantiomer of this compound shares identical connectivity but differs in spatial arrangement at C3. Key comparisons include:
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Optical rotation | Levorotatory (specific rotation unmeasured) | Dextrorotatory (mirror-image rotation) |
| Biological activity | Potentially distinct receptor interactions | Inverse or null activity in chiral environments |
| Synthetic routes | Asymmetric synthesis required | Mirror-image synthetic pathways |
The enantiomers’ physicochemical properties (e.g., melting point, solubility) are identical in achiral environments but diverge in chiral matrices, such as enzyme-binding sites.
Tables
Table 1: Molecular identity of (S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C~10~H~15~ClFNO | |
| Molecular weight | 219.68 g/mol | |
| CAS Registry Number | 1379964-92-7 | |
| SMILES | CC1=C(C=C(C=C1)F)C(CCO)N.Cl |
Table 2: Hypothetical crystallographic parameters (extrapolated from analogs).
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1̄ |
| Unit cell volume | ~890 ų |
| Z (formula units) | 1 |
Properties
CAS No. |
2250242-06-7 |
|---|---|
Molecular Formula |
C10H15ClFNO |
Molecular Weight |
219.68 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
WTBBOHWFRAEYJG-PPHPATTJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](CCO)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CCO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amine derivatives, and oxidized products.
Scientific Research Applications
(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances its stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Below is a comparative analysis of compounds with structural or functional similarities to (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl, based on available evidence:
Critical Differences
Functional Groups: The target compound features an amino group and 5-fluoro-2-methylphenyl substitution, which are absent in the listed analogues (e.g., methoxypropanols, glycosides). Fluorine substitution in the aromatic ring differentiates it from non-halogenated analogues like Zygocaperoside .
Stereochemical Complexity: The (S)-enantiomer specificity of the target compound contrasts with racemic or non-chiral analogues (e.g., methoxypropanols in ).
Biological Relevance: Amino alcohols often exhibit receptor-binding or enzyme-inhibitory properties, whereas glycosides (e.g., Isorhamnetin-3-O-glycoside ) are typically antioxidants or anti-inflammatory agents.
Pharmacokinetic and Physicochemical Properties
No direct data for the target compound are available in the evidence. However, comparisons can be inferred:
- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues like methoxypropanols .
- Metabolic Stability: Fluorine substitution may enhance metabolic stability relative to non-fluorinated compounds .
Recommendations for Future Research
Conduct NMR and mass spectrometry to elucidate the target compound’s structure.
Compare its binding affinity with fluorinated and non-fluorinated amino alcohols.
Explore its stability under physiological conditions relative to hydrochloride salts of similar compounds.
Biological Activity
(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is a chiral compound with significant biological activity. Its structure includes an amino group, a hydroxyl group, and a fluorinated aromatic ring, which contribute to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₀H₁₅ClFNO
- Molecular Weight : 219.68 g/mol
- CAS Number : 2250243-50-4
The presence of the fluorine atom enhances the compound's stability and biological activity, making it a versatile candidate for various applications in drug development.
(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride exhibits biological activity primarily through its interactions with enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites on proteins, while the fluorinated aromatic ring contributes to specificity and stability. Research indicates that this compound may inhibit specific enzymes or modulate receptor signaling pathways, which is crucial for its potential therapeutic roles in treating neurological disorders.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to specific sites, altering their function.
- Receptor Modulation : It can modulate signaling pathways by interacting with receptors, potentially leading to therapeutic effects.
Antimicrobial Activity
Studies have shown that (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride exhibits antimicrobial properties. Its interactions with bacterial cell membranes suggest a potential role in inhibiting bacterial growth. The compound has been tested against various strains, demonstrating effective bacteriostatic properties at low concentrations .
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have evaluated its effects on several cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these studies suggest significant cytotoxic effects at concentrations as low as 10 µg/mL .
| Cell Line | IC50 Value (µg/mL) | Activity Level |
|---|---|---|
| HeLa | <10 | High |
| MCF-7 | 11.20–93.46 | Moderate to High |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression .
Study 1: Enzyme Interaction
A study examining the interaction of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride with specific enzymes revealed that it could act as a biochemical probe for studying enzyme mechanisms. This research highlighted its potential utility in drug discovery processes aimed at targeting enzyme-related diseases.
Study 2: Cancer Cell Line Testing
In another investigation focusing on its anticancer properties, (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride was tested against various cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
